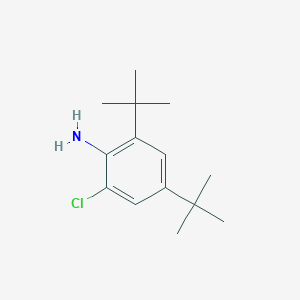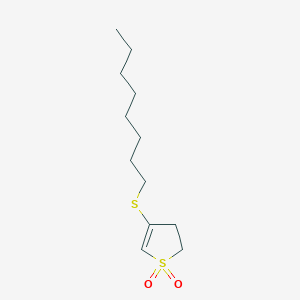
4-Methyl-1-(trimethylsilyl)penta-1,4-dien-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1-(trimethylsilyl)penta-1,4-dien-3-one is a synthetic organic compound that belongs to the class of penta-1,4-dien-3-ones. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of the trimethylsilyl group in its structure enhances its stability and reactivity, making it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(trimethylsilyl)penta-1,4-dien-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the Claisen-Schmidt condensation reaction, where an aldehyde and a ketone are reacted in the presence of a base to form the desired product. For instance, the reaction of 4-methylpent-3-en-2-one with trimethylsilyl chloride in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Methyl-1-(trimethylsilyl)penta-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
4-Methyl-1-(trimethylsilyl)penta-1,4-dien-3-one has several scientific research applications:
作用机制
The mechanism of action of 4-Methyl-1-(trimethylsilyl)penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity may be attributed to its ability to bind to viral proteins and inhibit their function . Molecular docking studies have shown that the compound can interact with the coat protein of tobacco mosaic virus, thereby preventing the virus from infecting host cells .
相似化合物的比较
4-Methyl-1-(trimethylsilyl)penta-1,4-dien-3-one can be compared with other similar compounds, such as:
Penta-1,4-diene-3-one derivatives: These compounds share a similar backbone structure but may have different substituents, leading to variations in their biological activities and applications.
Curcumin analogs: Curcumin, a natural compound found in turmeric, has a structure similar to penta-1,4-diene-3-one.
Quinazolin-4(3H)-one derivatives: These compounds have been studied for their antiviral activities and share some structural similarities with penta-1,4-diene-3-one derivatives.
属性
CAS 编号 |
81255-89-2 |
|---|---|
分子式 |
C9H16OSi |
分子量 |
168.31 g/mol |
IUPAC 名称 |
4-methyl-1-trimethylsilylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C9H16OSi/c1-8(2)9(10)6-7-11(3,4)5/h6-7H,1H2,2-5H3 |
InChI 键 |
BWVZTSNLONMUTP-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)C=C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14410448.png)
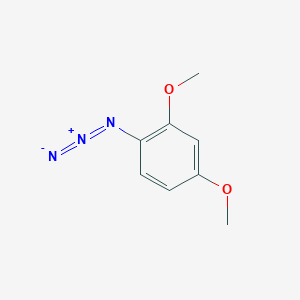
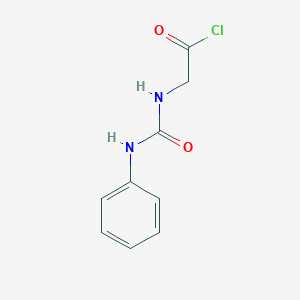

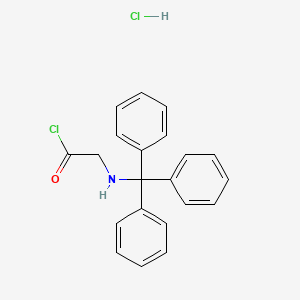

![[Dimethyl(prop-2-en-1-yl)silyl]methanethiol](/img/structure/B14410480.png)
![3'-O-[(4-Methoxyphenyl)methyl]uridine](/img/structure/B14410497.png)
![2,6-Di-tert-butyl-4-[5-ethyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14410499.png)
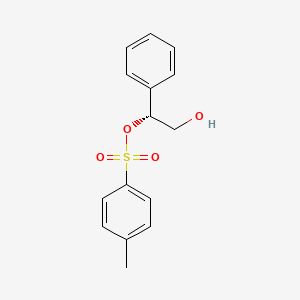
![4-[3-(4-Methylphenyl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14410504.png)
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]benzenesulfonamide](/img/structure/B14410507.png)
